Stannous methanesulfonate is a tin(II) salt of methanesulfonic acid. It typically appears as a white solid. [] While stannous methanesulfonate itself has not been extensively studied for medicinal purposes, its primary applications lie in the field of electrochemistry, particularly in electroplating. [, ] It serves as a valuable alternative to traditional tin plating electrolytes like stannous sulfate due to its enhanced performance characteristics and reduced environmental impact. [, ]
Direct Reaction: This method involves reacting metallic tin with methanesulfonic acid. Studies have investigated the kinetics of this reaction, finding it to be a zero-order, liquid-solid phase surface reaction. The reaction rate is primarily influenced by temperature, with an apparent activation energy of 27.02 kJ·mol−1 within the temperature range of 393.15 K to 423.15 K. [] This method allows for the production of high-purity stannous methanesulfonate. [] Optimal conditions include a temperature of 140 °C, reaction time of 5.5 hours, and tin grains with a 3 mm diameter. []
Electrochemical Synthesis: This method utilizes electrolysis, with a solid tin anode and graphite cathode immersed in a methanesulfonic acid electrolyte. [, , ] Factors such as current density, temperature, electrolyte concentration, and stirring rate significantly influence the electrolytic process. [] Optimal conditions have been identified as 1 mol/L electrolyte concentration, 4 A/dm2 current density, 30 °C system temperature, and 230 r/min stirring rate. [] This method offers advantages such as simplicity, minimal toxicity, and reduced waste generation. []
Reaction with Methanesulfonyl Chloride: This method utilizes stannous chloride as a precursor, reacting it with methanesulfonyl chloride. [] The hydrolysis of methanesulfonyl chloride in the stannous chloride solution yields stannous methanesulfonate. [] This method offers cost advantages by eliminating the need for separate methanesulfonic acid preparation and enabling hydrochloric acid recycling. []
Electrodeposition: During electroplating, stannous methanesulfonate in the electrolyte dissociates into stannous ions (Sn2+) and methanesulfonate ions. When an electric current is applied, the positively charged stannous ions are attracted to the negatively charged cathode (the object to be plated), where they are reduced to metallic tin, forming a coating. [] Additives in the electrolyte can influence the nucleation and growth of tin crystals, affecting the final deposit's properties. [, ]
Immersion Plating: Stannous methanesulfonate is also utilized in immersion tin plating. In this process, a copper substrate is immersed in the stannous methanesulfonate solution. A galvanic displacement reaction occurs where copper displaces tin from the solution, resulting in a thin, adherent tin coating on the copper surface. [, , ]
Solubility: Stannous methanesulfonate is highly soluble in water. [] This property makes it suitable for use in aqueous electroplating baths.
Stability: While generally stable, stannous methanesulfonate solutions can undergo oxidation, especially in the presence of air. This oxidation leads to the formation of stannic ions and can result in a yellow discoloration of the solution and potential precipitation. [, ] The addition of antioxidants helps mitigate this oxidation process. [, ]
Tin Plating: Stannous methanesulfonate serves as an environmentally friendly alternative to stannous sulfate in tin plating baths. [, ] It offers superior performance, including better bath stability, higher current efficiency, and the ability to produce smoother and more compact tin coatings. []
Tin Alloy Plating: Stannous methanesulfonate is also used in the deposition of tin alloys, such as tin-silver-copper alloys. [] These alloys are particularly important in the electronics industry for soldering applications.
Immersion Tin Plating: Stannous methanesulfonate baths are utilized for immersion tin plating, especially on copper substrates. [, , ] This process is often employed to enhance solderability, improve corrosion resistance, and provide a protective underlayer for other plating processes.
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